Adefovir Dipivoxil

HBV lamivudine resistance antiviral potency

Sourcing Adefovir Dipivoxil for HBV polymerase research? This bis(pivaloyloxymethyl) ester prodrug of adefovir is the preferred tool compound for lamivudine-resistant strains (rtL180M-M204V), showing only a ~2.85-fold IC₅₀ increase vs. >16,000-fold for lamivudine. Its well-defined resistance thresholds (rtN236T: 7-fold; rtA181V: 4.3-fold; double mutant: 18-fold) make it an essential reference standard for cross-resistance profiling. The dose-dependent nephrotoxicity profile (22-50% incidence at ≥30 mg/day) also positions this compound as a calibrated positive control in renal safety studies.

Molecular Formula C20H32N5O8P
Molecular Weight 501.5 g/mol
CAS No. 142340-99-6
Cat. No. B549357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdefovir Dipivoxil
CAS142340-99-6
Synonyms9-(2-((-bis((pivaloyloxy)methoxy)phosphinyl)methoxy)ethyl)adenine
adefovir depivoxil
adefovir dipivoxil
GS 840
GS-0840
Hepsera
Preveon
Molecular FormulaC20H32N5O8P
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
InChIInChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)
InChIKeyWOZSCQDILHKSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.33e-01 g/L

Adefovir Dipivoxil CAS 142340-99-6 for Chronic Hepatitis B Research: Prodrug Activation and Antiviral Spectrum Overview


Adefovir dipivoxil (CAS 142340-99-6) is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate. Following oral administration, the prodrug is cleaved by extracellular esterases to release adefovir, which undergoes intracellular phosphorylation to its active metabolite, adefovir diphosphate [1]. The active metabolite inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) through competitive inhibition with deoxyadenosine triphosphate and subsequent DNA chain termination, with an inhibition constant (Kᵢ) of 0.1 µM against HBV DNA polymerase [2]. Adefovir retains antiviral activity against lamivudine-resistant HBV strains [3] and exhibits broad-spectrum activity against orthopoxviruses and herpesviruses in vitro .

Why Adefovir Dipivoxil CAS 142340-99-6 Cannot Be Interchanged with Other Nucleotide Analogs: Quantitative Differentiation at the Structural and Clinical Level


While nucleotide analogs including tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) share the acyclic phosphonate scaffold, substitution among these agents without quantitative consideration leads to divergent clinical outcomes. Adefovir dipivoxil employs a bis(pivaloyloxymethyl) ester prodrug strategy that achieves approximately 59% oral bioavailability of the parent adefovir moiety [1], a pharmacokinetic profile distinct from the bioavailability of TDF (~25-40% with food enhancement) and the targeted intracellular activation of TAF. Furthermore, in vitro susceptibility data demonstrate that ADV-associated resistance mutations (rtN236T, rtA181V) confer differential fold-reductions in susceptibility to TDF versus ADV: the rtN236T mutation produces a 3- to 14-fold decrease in ADV efficacy versus a 3- to 13-fold cross-resistance to TDF [2]. At the clinical dose of 10 mg/day for HBV therapy, adefovir dipivoxil exhibits a nephrotoxicity profile that is dose-dependent, with elevated risk at doses ≥30 mg/day [3], whereas TDF nephrotoxicity incidence is markedly lower at its therapeutic HBV/HIV dosing [3]. These quantitative differences in prodrug chemistry, resistance mutation susceptibility thresholds, and dose-dependent renal safety preclude simple substitution without evidence-based evaluation.

Adefovir Dipivoxil CAS 142340-99-6 Quantitative Evidence Guide: Direct Comparative Data for Procurement and Research Selection


Comparative In Vitro Antiviral Activity of Adefovir Dipivoxil Versus Tenofovir Against Wild-Type and Lamivudine-Resistant HBV

In a head-to-head in vitro comparison, adefovir dipivoxil (ADV) and tenofovir disoproxil fumarate (TDF) were evaluated against wild-type HBV and lamivudine-resistant HBV carrying the rtL180M-M204V mutations. For wild-type HBV, ADV demonstrated an IC₅₀ of 0.07 µM versus TDF at 0.06 µM [1]. Against lamivudine-resistant HBV, both agents showed modest decreases in potency: ADV IC₅₀ increased 2.85-fold to 0.2 µM, while TDF IC₅₀ increased 3.3-fold to 0.2 µM [1]. At a 0.1 µM drug concentration, TDF maintained 60% inhibition of HBsAg production and 45% inhibition of viral replication regardless of mutation profile, whereas ADV inhibition dropped from 50% to 30% (HBsAg) and 45% to 32% (replication) in the presence of the triple V173L/L180M/M204V mutation (P<0.01) [1].

HBV lamivudine resistance antiviral potency IC50

ADV-Associated Resistance Mutations: Quantitative Fold-Reduction in Susceptibility to Adefovir Dipivoxil and Cross-Resistance to Tenofovir

In vitro susceptibility testing using stable cell lines expressing defined HBV polymerase mutants quantified resistance to adefovir and cross-resistance to comparator agents. The rtN236T single mutant conferred 7-fold resistance to adefovir (range 4- to 14-fold across studies) [1]. The rtA181V single mutant conferred 4.3-fold resistance to adefovir and 3.2-fold reduced susceptibility to tenofovir [1]. The rtA181V+rtN236T double mutant exhibited the highest resistance, showing 18-fold resistance to adefovir and 10-fold reduced susceptibility to tenofovir [2]. FDA prescribing information confirms that rtN236T demonstrates 4- to 14-fold reduced susceptibility, rtA181V demonstrates 2.5- to 4.2-fold reduced susceptibility, and rtA181T demonstrates 1.3- to 1.9-fold reduced susceptibility to adefovir [3].

HBV polymerase drug resistance rtN236T rtA181V fold-resistance

Clinical Resistance Emergence Kinetics: Cumulative Probability of Adefovir Dipivoxil Resistance-Associated Substitutions Over Extended Treatment Duration

Long-term resistance surveillance data from clinical trials establish the cumulative probability of developing adefovir resistance-associated substitutions. In HBeAg-negative nucleoside-naïve patients, the cumulative probability of resistance-associated substitutions was 0% at 48 weeks, 3% at 96 weeks, 11% at 144 weeks, 19% at 192 weeks, and 30% at 240 weeks [1]. In HBeAg-positive nucleoside-naïve patients (Study GS-98-437), no resistance-associated substitutions were observed at Week 48. Among 38 patients continuing long-term treatment for a median duration of 235 weeks (range 110-279 weeks), 42% (16/38) developed resistance-associated substitutions [1]. In comparison, lamivudine resistance emerges at approximately 70% cumulative probability by Year 4 [2].

HBV virologic failure resistance surveillance long-term therapy

Renal Safety Profile: Dose-Dependent Nephrotoxicity Incidence of Adefovir Dipivoxil Compared to Tenofovir Disoproxil Fumarate

Adefovir dipivoxil-associated nephrotoxicity, defined as an increase ≥0.5 mg/dL from baseline in serum creatinine or serum phosphorus <1.5 mg/dL on two consecutive laboratory tests, is dose-dependent. At doses ≥30 mg daily, nephrotoxicity incidence ranges from 22% to 50%, whereas at the 10 mg daily dose approved for chronic hepatitis B therapy, incidence is similar to placebo [1]. The incidence of tenofovir-associated nephrotoxicity is markedly lower than that of adefovir dipivoxil at comparable therapeutic doses [1]. In HIV therapy where adefovir dipivoxil was dosed at 60-120 mg/day, proximal renal tubular dysfunction occurred, whereas TDF at 300 mg/day demonstrated a favorable renal safety profile [2].

nephrotoxicity proximal tubular dysfunction creatinine elevation dose-response

Oral Bioavailability and Pharmacokinetic Parameters of Adefovir Dipivoxil: Prodrug Strategy Quantified

Adefovir dipivoxil employs a bis(pivaloyloxymethyl) ester prodrug strategy to enhance oral absorption of the parent adefovir moiety, which has inherently low oral bioavailability. Following a single 10 mg oral dose in chronic hepatitis B patients (N=14), the absolute oral bioavailability of adefovir from adefovir dipivoxil tablets is 59% [1]. Peak plasma concentration (Cmax) is 18.4 ± 6.26 ng/mL, occurring at median 1.75 hours (range 0.58-4.00 hours) post-dose [1]. The area under the plasma concentration-time curve (AUC₀₋∞) is 220 ± 70.0 ng·h/mL, with a terminal elimination half-life of 7.48 ± 1.65 hours [1]. Food intake (approximately 1000 kcal high-fat meal) does not substantially affect adefovir exposure, permitting administration without regard to meals [2]. The intracellular half-life of the active metabolite adefovir diphosphate is 16-18 hours, supporting once-daily dosing [3].

pharmacokinetics oral bioavailability prodrug AUC half-life

Optimal Research and Industrial Application Scenarios for Adefovir Dipivoxil CAS 142340-99-6 Based on Quantitative Evidence


In Vitro Studies of Lamivudine-Resistant HBV Requiring a Nucleotide Analog with Documented 2.85-Fold Potency Shift

Adefovir dipivoxil is optimal for research protocols investigating lamivudine-resistant HBV strains carrying rtL180M-M204V mutations. Direct comparative in vitro data demonstrate that ADV exhibits only a 2.85-fold increase in IC₅₀ (from 0.07 µM to 0.2 µM) against lamivudine-resistant HBV, whereas lamivudine itself shows >16,000-fold IC₅₀ increase against these mutants [1]. This well-characterized potency profile enables ADV to serve as a reliable control compound or active comparator in studies evaluating novel anti-HBV agents against lamivudine-resistant backgrounds, where the quantitative benchmark of ~3-fold potency reduction provides a reference threshold for candidate selection.

Mechanistic Studies of rtN236T and rtA181V Resistance Pathways in HBV Polymerase

The extensively characterized resistance profile of adefovir dipivoxil—specifically 7-fold resistance for rtN236T single mutants, 4.3-fold resistance for rtA181V single mutants, and 18-fold resistance for the rtA181V+rtN236T double mutant [2]—positions ADV as the preferred tool compound for research focused on these specific polymerase mutations. The well-defined quantitative thresholds for each mutant enable researchers to use ADV as a selective pressure agent to isolate and characterize these variants in vitro, or as a reference standard for evaluating cross-resistance patterns of novel nucleotide analogs against the ADV-associated mutational spectrum.

Long-Term In Vitro Resistance Evolution Studies Requiring Intermediate Genetic Barrier to Resistance

With cumulative resistance emergence probabilities of 0% at Year 1, 3% at Year 2, 11% at Year 3, 19% at Year 4, and 30% at Year 5 in HBeAg-negative nucleoside-naïve patients [3], adefovir dipivoxil provides an intermediate barrier to resistance that is clinically and experimentally distinct from lamivudine (~70% at 4 years) and entecavir (~1.2% at 5 years). This intermediate barrier makes ADV particularly valuable for longitudinal in vitro resistance evolution studies where gradual selection of resistance-associated variants over extended passages is desired, enabling researchers to capture the kinetics and sequence of resistance emergence that would occur too rapidly with lamivudine or too slowly with entecavir or tenofovir.

Dose-Dependent Nephrotoxicity Research in Preclinical Models

The documented dose-dependent nephrotoxicity of adefovir dipivoxil—with 22-50% incidence at ≥30 mg/day versus placebo-equivalent incidence at 10 mg/day [4]—establishes ADV as a valuable positive control compound for renal toxicity studies. Researchers investigating mechanisms of nucleotide analog-induced proximal tubular dysfunction can titrate ADV doses to achieve graded nephrotoxic responses, leveraging the established quantitative relationship between dose and toxicity incidence. In comparative nephrotoxicity studies, ADV serves as a benchmark high-toxicity reference against which novel nucleotide analogs with improved renal safety profiles can be quantitatively assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adefovir Dipivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.